Tetraphenylstibonium

説明

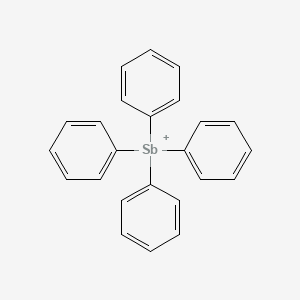

Structure

2D Structure

特性

CAS番号 |

15912-81-9 |

|---|---|

分子式 |

C24H20Sb+ |

分子量 |

430.2 g/mol |

IUPAC名 |

tetraphenylstibanium |

InChI |

InChI=1S/4C6H5.Sb/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+1 |

InChIキー |

SZOUUWBVOLRGQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Tetraphenylstibonium Compounds

Established Synthetic Routes to Tetraphenylstibonium Salts

The foundational methods for preparing this compound salts have been well-documented in chemical literature. These routes primarily involve building the quaternary stibonium cation from trivalent or pentavalent antimony precursors.

Quaternization is a fundamental process in organoantimony chemistry, analogous to the Menshutkin reaction for amines. This method involves the reaction of a tertiary stibine, most commonly triphenylstibine (Ph₃Sb), with an aryl or alkyl halide to form the desired quaternary stibonium salt. The quaternization process can be challenging, particularly with less reactive aryl halides, often requiring heat or catalysts. acs.org

For example, the synthesis of this compound bromide can be achieved by heating triphenylstibine with bromobenzene. acs.org Another approach involves the reaction of triphenylstibine dichloride with phenylmagnesium bromide. acs.org More reactive alkylating agents, such as methyl triflate (MeOTf) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) ([Me₃O][BF₄]), can be used to synthesize derivatives like the methyltriphenylstibonium cation. scispace.commsu.edu

Table 1: Examples of Quaternization Reactions for this compound Synthesis

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Triphenylstibine | Bromobenzene | This compound bromide | acs.org |

| Triphenylstibine | Methyl triflate (MeOTf) | Methyltriphenylstibonium triflate | scispace.commsu.edu |

| Triphenylstibine | Trimethyloxonium tetrafluoroborate | Methyltriphenylstibonium tetrafluoroborate | scispace.commsu.edu |

| Triphenylstibine dichloride | Phenylmagnesium bromide | This compound bromide | acs.org |

A highly versatile route to this compound salts involves the use of pentaphenylantimony (Ph₅Sb) as a starting material. researchgate.net This pentavalent organoantimony compound readily reacts with a wide array of protic acids (HX), leading to the cleavage of one antimony-phenyl bond and the formation of benzene (B151609) and the corresponding this compound salt (Ph₄SbX). researchgate.net This method is advantageous due to its high yields and the clean formation of products. rsc.org

Reactions have been successfully carried out with inorganic acids, carboxylic acids, and sulfonic acids. researchgate.netrsc.org For instance, the reaction of pentaphenylantimony with sulfuric acid yields this compound hydrogen sulfate (B86663). rsc.org Similarly, various organosulfonic acids react with pentaphenylantimony to produce a range of this compound organosulfonates. nih.govcore.ac.uk

Table 2: Synthesis of this compound Salts from Pentaphenylantimony

| Reagent Acid (HX) | Product Salt (Ph₄SbX) | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | This compound hydrogen sulfate | rsc.org |

| Camphor-10-sulfonic acid | This compound camphor-10-sulfonate | nih.govcore.ac.uk |

| 1-Naphthalenesulfonic acid | This compound 1-naphthalenesulfonate | nih.govcore.ac.uk |

| 2-Naphthalenesulfonic acid | This compound 2-naphthalenesulfonate | researchgate.net |

| 2-Sulfobenzoic acid | This compound 2-sulfobenzoate | nih.govcore.ac.ukresearchgate.net |

| 4-Hydroxybenzenesulfonic acid | This compound 4-hydroxybenzenesulfonate | researchgate.net |

The synthesis of this compound salts with specific, often complex, anions is crucial for their application in areas like catalysis and materials science.

Dibromotriphenylstannate(1-): The salt this compound dibromotriphenylstannate(1-) is a complex organometallic compound with the formula [(C₆H₅)₄Sb][Sn(C₆H₅)₃Br₂]. Its synthesis is typically achieved through a salt metathesis reaction, for example, by reacting this compound chloride with a source of the dibromotriphenylstannate anion in an appropriate solvent. ontosight.ai

Hydrogen Sulfates: this compound hydrogen sulfate can be synthesized by reacting pentaphenylantimony with sulfuric acid. rsc.org An alternative method, common for quaternary ammonium (B1175870) salts, involves the reaction of a this compound halide (like the bromide) with sulfuric acid, or the direct neutralization of this compound hydroxide (B78521) with sulfuric acid. rroij.comtandfonline.com

Organosulfonates: A general and effective method for preparing this compound organosulfonates is the reaction of pentaphenylantimony with the desired organosulfonic acid in an equimolar ratio. nih.govcore.ac.uk This reaction has been used to synthesize a variety of sulfonates, including those derived from camphor-10-sulfonic acid, flavianic acid, 1-naphthalenesulfonic acid, and 2-sulfobenzoic acid, often in a benzene solvent. nih.govcore.ac.ukresearchgate.net Another route involves the neutralization of this compound hydroxide with the corresponding alkyl- or aryl-sulfonic acid.

Synthesis from Pentaphenylantimony Precursors

Novel Synthetic Approaches and Derivatization Strategies

Modern synthetic chemistry seeks to develop more efficient, selective, and versatile methods. For this compound compounds, novel approaches often focus on their catalytic applications or more sophisticated synthetic pathways like ligand redistribution.

One advanced strategy is the ligand redistribution reaction. For example, reacting pentaphenylantimony with triphenylantimony (B1630391) diaroxides has been shown to produce two moles of the corresponding tetraphenylantimony aroxide, representing an efficient use of the starting materials.

Furthermore, this compound salts themselves are used as catalysts or reagents in novel transformations. This compound hydroxide has been employed as an effective catalyst for the reaction of trimethylsilyl (B98337) azide (B81097) with oxiranes. researchgate.net Similarly, the azilidine–trimethylsilyl bromide–this compound bromide system acts as a selective reagent for producing silyl (B83357) enol ethers from cyclic ketones. oup.com These catalytic applications represent a derivatization strategy where the this compound cation facilitates a specific chemical transformation.

Green Chemistry Principles in this compound Synthesis

While the literature does not extensively frame this compound synthesis within the explicit context of green chemistry, the principles can be applied to evaluate existing methods. Green chemistry emphasizes waste prevention, atom economy, use of less hazardous chemicals, and safer solvents. rroij.com

Control of Stereochemistry and Regioselectivity in this compound Synthesis

The control of stereochemistry and regioselectivity is a hallmark of advanced organic synthesis. In the context of this compound compounds, these concepts apply primarily to the synthesis of specific derivatives or their use as reagents to control outcomes in other reactions.

The this compound cation, [SbPh₄]⁺, is itself achiral. The synthesis of a chiral stibonium cation would require the introduction of chirality, for instance, by using differently substituted aryl groups that create a chiral center at the antimony atom. While the synthesis of chiral organoantimony compounds is an area of research, specifically for derivatives like chiral Schiff bases with hypervalent Sb-N interactions, it is less common for simple tetraaryl stibonium salts. researchgate.net

More prominently, this compound compounds have been used to influence the regioselectivity of reactions. For example, this compound methoxide (B1231860) has been shown to promote the selective C-alkylation of 2-methyl cyclic 1,3-diketones. researchgate.net Similarly, this compound triflate has been investigated as a catalyst for the regio- and stereoselective synthesis of β-amino alcohols. researchgate.netcapes.gov.br In these cases, the stibonium salt, through its specific interactions in the transition state, directs the reaction to favor one constitutional isomer or stereoisomer over others. masterorganicchemistry.com

Mechanistic Investigations of Tetraphenylstibonium Reactivity

Nucleophilic and Electrophilic Reactivity of Tetraphenylstibonium Ions

The this compound cation, [Sb(C₆H₅)₄]⁺, is a chemical species that can exhibit both nucleophilic and electrophilic characteristics depending on the reaction environment. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.comwikipedia.orglibretexts.org The dual reactivity of the this compound ion is central to its catalytic activity.

Redox Chemistry of this compound Species

Redox reactions involve the transfer of electrons between chemical species, with one species being oxidized (losing electrons) and another being reduced (gaining electrons). scienceready.com.audu.edu.eg The antimony center in this compound compounds can participate in redox processes. The electrochemical reduction of the this compound ion has been a subject of study, revealing complex multi-step reduction mechanisms. capes.gov.br

The stability of the this compound cation is notable, but under specific electrochemical conditions, it can be reduced. This process is often influenced by the strong adsorption of the ion onto the electrode surface. capes.gov.br While detailed studies on the broader redox chemistry of this compound are not as extensive as for other organometallic compounds, the existing electrochemical data provides a foundation for understanding its behavior in redox-active environments.

Reaction Mechanisms in this compound-Mediated Transformations

This compound salts, particularly the iodide, have proven to be effective catalysts in a variety of organic transformations. The mechanisms of these reactions are often intricate, involving the unique properties of the antimony center and the associated counter-ion.

Cycloaddition Reactions Catalyzed by this compound Iodide

This compound iodide catalyzes the cycloaddition of oxiranes with heterocumulenes, such as isocyanates and carbodiimides. oup.comresearchgate.net This reaction typically yields five-membered heterocyclic compounds. oup.com The proposed mechanism involves three key steps:

Ring-opening of the oxirane: The reaction is initiated by the nucleophilic attack of the iodide ion on one of the carbon atoms of the oxirane ring. This can lead to two possible antimony alkoxide intermediates, resulting from either α- or β-cleavage of the oxirane. oup.com

Insertion of the heterocumulene: The heterocumulene then inserts into the antimony-oxygen bond of the alkoxide intermediate. oup.com

Cyclization: The final step is an intramolecular cyclization that forms the five-membered ring and regenerates the this compound iodide catalyst. oup.com

A key aspect of this catalytic cycle is the preferential reaction of the α-cleavage product with the heterocumulene, which ultimately dictates the regioselectivity of the cycloaddition. oup.com

Table 1: this compound Iodide-Catalyzed Cycloaddition of Oxiranes with Isocyanates oup.com

| Oxirane | Isocyanate | Solvent | Product Ratio (α-cleavage : β-cleavage) |

| Propylene oxide | Phenyl isocyanate | PhH | 84 : 16 |

| Styrene oxide | Phenyl isocyanate | PhH | 100 : 0 |

| (Methoxymethyl)oxirane | Phenyl isocyanate | PhH | 100 : 0 |

Oxirane Ring-Opening Mechanisms

The ring-opening of epoxides (oxiranes) is a fundamental reaction in organic synthesis, and this compound salts can facilitate this transformation. researchgate.netresearchgate.netlibretexts.org The mechanism of ring-opening depends on the reaction conditions, particularly the nature of the nucleophile and the catalyst.

In reactions catalyzed by this compound salts, the process is often initiated by the nucleophilic attack of the counter-ion (e.g., iodide) or another added nucleophile on the epoxide ring. oup.com The significant ring strain of the three-membered epoxide ring (approximately 13 kcal/mol) provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com

The regioselectivity of the ring-opening is a critical aspect. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide in an Sₙ2-like manner. libretexts.orgmasterorganicchemistry.com However, the specific nature of the this compound catalyst can influence this selectivity.

Chemoselective and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at one position over another. youtube.commasterorganicchemistry.comnumberanalytics.comslideshare.net this compound-mediated transformations often exhibit high levels of both chemo- and regioselectivity.

In the cycloaddition reactions mentioned previously, the catalyst directs the reaction to occur selectively between the oxirane and the heterocumulene, even in the presence of other potentially reactive functional groups. oup.com The regioselectivity is evident in the preferential formation of one constitutional isomer over the other. oup.com

Similarly, in the ring-opening of unsymmetrical epoxides, this compound triflate has been shown to promote the regio- and chemoselective addition of amines to oxiranes, yielding β-amino alcohols. researchgate.netresearchgate.net The catalyst's role is to activate the epoxide towards nucleophilic attack, and its structure can influence the site at which the nucleophile adds.

Electrochemical Behavior of the this compound Ion

The electrochemical properties of the this compound ion have been investigated using techniques such as polarography, controlled-potential electrolysis, and cyclic voltammetry. capes.gov.brmdpi.commdpi.com These studies provide insight into the ion's redox behavior and its interactions at electrode surfaces.

Cyclic voltammetry studies show that the this compound ion undergoes a reduction process at a highly negative potential. tdl.org The exact potential and the nature of the reduction products can be influenced by the solvent and the supporting electrolyte used in the experiment. tdl.org

Table 2: Electrochemical Data for the this compound Ion

| Technique | Solvent/Electrolyte | Observed Potential(s) | Key Findings | Reference |

| Polarography | 90% Ethanol | Two reduction waves | Two-step reduction mechanism proposed. | capes.gov.br |

| Cyclic Voltammetry | THF/TBAP | E1/2 ≈ -2.8 V | Single reduction wave observed initially. | tdl.org |

| Controlled-Potential Electrolysis | Not specified | - | Confirmed the multi-electron nature of the reduction. | capes.gov.br |

Proposed Reduction Mechanisms

The initial step of the reduction is a one-electron process, leading to the formation of an unstable intermediate. This intermediate is believed to be a radical species that rapidly undergoes further reaction. The second step involves the further reduction of the products formed from the initial step.

Controlled-potential electrolysis experiments have been instrumental in identifying the final products of the reduction. When the electrolysis is carried out at a potential corresponding to the first reduction wave, the primary products identified are triphenylstibine and diphenylmercury (B1670734), particularly when a mercury electrode is used. dss.go.th This suggests the involvement of the electrode material in the reaction sequence.

Step 1: First Reduction (C₆H₅)₄Sb⁺ + e⁻ → [(C₆H₅)₄Sb]•

Step 2: Reaction with Electrode Material (Mercury) 2[(C₆H₅)₄Sb]• + Hg → 2(C₆H₅)₃Sb + (C₆H₅)₂Hg

The potential of the second reduction wave has been observed to be dependent on the pH of the solution, indicating the involvement of hydrogen ions in this stage of the reaction. dss.go.th

| Technique | Observation | Inference |

| Polarography | Two distinct reduction waves are observed. | A two-step reduction process occurs. |

| Controlled-Potential Electrolysis | At the potential of the first wave, triphenylstibine and diphenylmercury are formed. | The reduction involves a one-electron transfer followed by a chemical reaction with the mercury electrode. |

| Cyclic Voltammetry | Confirms the two-step reduction process. | Provides further evidence for the proposed mechanism. |

| pH Dependence Studies | The potential of the second reduction wave is pH-dependent. | Hydrogen ions are involved in the second reduction step. |

Influence of Electrode Surface Adsorption on Reactivity

The non-linearity observed in the relationship between the limiting current and the concentration of the this compound ion has been attributed to the adsorption of the ion at the electrode surface. dss.go.th This suggests that the surface coverage of the adsorbed species influences the rate of the electrochemical reaction.

It is proposed that the species reacting at the electrode is not simply the this compound ion from the bulk solution, but rather an adsorbed form of the ion. This adsorption is thought to facilitate the electron transfer process and the subsequent chemical reactions. dss.go.th The involvement of the mercury electrode in the formation of diphenylmercury further supports the idea of a surface-mediated reaction, where the adsorbed this compound ion interacts directly with the electrode material. dss.go.th

Desorption of the ion is observed at potentials more negative than the first reduction wave, which is consistent with the idea that the adsorbed layer is consumed during the reduction process. dss.go.th The presence of surfactants like Triton X-100 has been shown to have little effect on the adsorption behavior, indicating a strong interaction between the this compound ion and the electrode surface. dss.go.th

The nature of the electrode surface is therefore critical. The use of a mercury electrode leads to the formation of organomercury compounds, which would not be expected on other electrode materials. dss.go.th This highlights the specific chemical interactions that can occur between the adsorbate and the electrode surface, going beyond simple physisorption.

| Evidence | Interpretation |

| Non-linear limiting current vs. concentration plot | Indicates adsorption of the this compound ion on the electrode surface. |

| Formation of diphenylmercury at a mercury electrode | Suggests a chemical reaction between the adsorbed species and the electrode material. |

| Desorption at potentials beyond the first reduction wave | Consistent with the consumption of the adsorbed layer during the electrochemical process. |

| Minimal effect of surfactants on adsorption | Implies a strong and specific interaction between the this compound ion and the electrode. |

Coordination Chemistry and Supramolecular Architectures Involving Tetraphenylstibonium

Tetraphenylstibonium as a Counterion in Complex Salt Formation

The this compound cation is frequently employed as a large, non-coordinating counterion to stabilize and crystallize complex or sensitive anions. Its bulky nature helps to separate anionic species in the crystal lattice, minimizing anion-anion interactions and allowing for the isolation and structural characterization of novel anionic complexes.

Reactions of pentaphenylantimony with various sulfonic acids, such as camphor-10-sulfonic acid, 2,4-dinitro-1-naphthol-7-sulfonic acid, and 1-naphthalenesulfonic acid, result in the formation of this compound organosulfonate salts. researchgate.net Similarly, it forms stable salts with inorganic anions like perrhenate (B82622) ([ReO₄]⁻) and hydrogen sulfate (B86663) ([HSO₄]⁻). researchgate.netresearchgate.net In the resulting crystals, the [Sb(Ph)₄]⁺ cations typically adopt a nearly ideal tetrahedral geometry. researchgate.net The use of this compound is also crucial in solvent extraction procedures, for instance, in the separation of fluoride (B91410) ions from aqueous media. acs.org The formation of these complex salts is a testament to the cation's ability to facilitate the crystallization of diverse anionic partners through electrostatic interactions and favorable lattice packing energies.

| Anion | Formula of Salt | Reference |

|---|---|---|

| Camphor-10-sulfonate | [Ph₄Sb][OSO₂C₁₀H₁₅O]·H₂O | researchgate.net |

| Flavianate (2,4-dinitro-1-naphthol-7-sulfonate) | [Ph₄Sb][OSO₂C₁₀H₄(OH)(NO₂)₂]·PhH | researchgate.net |

| 1-Naphthalenesulfonate | [Ph₄Sb][OSO₂(C₁₀H₇)]·H₂O | researchgate.net |

| Perrhenate | [Ph₄Sb][ReO₄] | researchgate.net |

| Hydrogen Sulfate | [Ph₄Sb][HSO₄] | researchgate.net |

| Fluoride | [Ph₄Sb]F | acs.org |

Intramolecular Sb–X (X = N, O, S) Interactions in Hypervalent Organoantimony Compounds

Hypervalent compounds are those in which the central main-group atom appears to have more than eight valence electrons. In organoantimony chemistry, this is commonly observed through the formation of intramolecular dative bonds between the antimony center and a suitably positioned donor atom (N, O, or S) within the same molecule. researchgate.net These interactions, often referred to as hypervalent interactions, lead to an expansion of antimony's coordination sphere and can significantly influence the compound's geometry and reactivity. researchgate.netresearchgate.net The Sb-X bond lengths in these cases are typically longer than a standard covalent bond but shorter than the sum of the van der Waals radii of the two atoms. researchgate.net

While the [Sb(Ph)₄]⁺ cation itself does not exhibit these features, related pentacoordinated tetraphenylantimony(V) derivatives, Ph₄SbX, demonstrate analogous principles. In these structures, the antimony atom adopts a distorted trigonal-bipyramidal geometry. researchgate.netresearchgate.net For example, in this compound organosulfonates (Ph₄SbOSO₂R), a distinct Sb–O bond is formed with the sulfonate group. researchgate.net In the case of tetraphenylantimony acetate (B1210297) (Ph₄SbOAc), secondary bonding between the antimony and the non-bonded oxygen of the acetate group leads to a significant distortion of the geometry around the antimony atom. researchgate.net These interactions highlight the Lewis acidic character of the antimony(V) center and its ability to engage in dative bonding, a foundational concept for understanding its coordination chemistry.

| Compound | Sb-X Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| Ph₄SbOSO₂C₁₀H₁₅O·H₂O | Sb-O | 2.644(2) | researchgate.net |

| Ph₄SbOSO₂C₁₀H₄(OH)(NO₂)₂·PhH | Sb-O | 2.699(1) | researchgate.net |

| Ph₄SbBr | Sb-Br (apical) | 2.965(1) | researchgate.net |

| Ph₄SbOMe | Sb-O (apical) | 2.061(7) | researchgate.net |

Elucidation of Supramolecular Assemblies involving this compound Cations

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound cation can act as a building block in these larger architectures, participating in weak interactions that direct the assembly of complex structures in the solid state. nih.govnih.gov

Pnictogen bonding is a non-covalent interaction involving an electrophilic region on a Group 15 element (the pnictogen) and a nucleophilic region on another molecule. acs.orgnih.govcolab.ws This interaction is often described as arising from a "σ-hole," a region of positive electrostatic potential located on the pnictogen atom opposite to a covalent bond. acs.orgnih.gov Therefore, a pnictogen bond donor can be considered a Lewis acid. acs.org

This concept is central to understanding the reactivity of organoantimony compounds. The Lewis acidity of antimony, and thus its capacity for pnictogen bonding, can be enhanced by oxidation from Sb(III) to Sb(V) and by the introduction of electron-withdrawing substituents. nih.govresearchgate.net Oxidation deepens the σ-hole and lowers the energy of the accepting σ* orbital, making the antimony center a stronger Lewis acid and a more effective pnictogen bond donor. nih.govresearchgate.net While the this compound cation itself is a closed-shell species, the principle of pnictogen bonding governs the behavior of its Lewis acidic precursors and derivatives, which are instrumental in catalysis and anion recognition. nih.govnih.gov

Hydrogen Bonding Interactions (e.g., C-H...N, C-H...S)

Tunable Lewis Acidity in Organoantimony(V) Derivatives and its Implications

A key feature of organoantimony chemistry is the ability to tune the Lewis acidity of the antimony center. This tunability has significant implications for applications in catalysis and anion sensing. nih.govnih.govresearcher.life The Lewis acidity can be systematically modified by altering the electronic properties of the organic substituents attached to the antimony atom or by changing its oxidation state. acs.orgntu.ac.uk

For instance, antimony(V) derivatives are generally more Lewis acidic than their antimony(III) counterparts. nih.gov Within a series of organoantimony(V) compounds, replacing phenyl groups with more electron-withdrawing groups, such as perfluorinated phenyl rings (C₆F₅), dramatically increases the Lewis acidity. The synthesis of triarylchlorostibonium salts, [Ar₃SbCl]⁺, where the nature of the aryl group is varied, provides a clear example of this principle. Structural and computational studies show that the Lewis acidity at the antimony center is proportional to the number of fluorine atoms on the aryl rings. ntu.ac.uk This enhanced acidity translates to higher catalytic activity in reactions like Friedel-Crafts alkylations. ntu.ac.uk This tunability allows for the rational design of highly reactive yet stable Lewis acids, with some fluorinated stiboranes approaching the Lewis acidity of the well-known B(C₆F₅)₃.

| Compound/System | Observation | Implication for Tunability | Reference |

|---|---|---|---|

| Sb(III) vs. Sb(V) | Oxidation from Sb(III) to Sb(V) enhances Lewis acidity. | Oxidation state is a primary tool for tuning acidity. | nih.govresearchgate.net |

| [Ar₃SbCl][B(C₆F₅)₄] | Lewis acidity increases with the number of fluorine atoms on the aryl (Ar) groups. | Electronic effects of substituents allow for fine-tuning of Lewis acidity. | ntu.ac.uk |

| Sb(C₆F₅)₃(O₂C₆Cl₄) | Fluorinated stiborane (B1235608) with Lewis acidity approaching that of B(C₆F₅)₃. | Perfluorination creates exceptionally strong, yet water-tolerant, Lewis acids. | |

| [Sb(C₆F₅)₄]⁺ | Potent Lewis acid capable of abstracting fluoride from [SbF₆]⁻. | Demonstrates that cationic character combined with fluorination leads to super-Lewis acidity. | researchgate.net |

Advanced Spectroscopic and High Resolution Structural Elucidation of Tetraphenylstibonium Compounds

X-ray Crystallographic Studies of Tetraphenylstibonium Derivatives

Single-crystal X-ray diffraction is a definitive method for determining the solid-state structure of this compound derivatives, revealing precise details about coordination geometries, bond parameters, and intermolecular interactions.

The geometry around the antimony(V) center in this compound compounds is highly dependent on the nature of the fifth ligand or counter-ion. The most common coordination geometry is a five-coordinate trigonal bipyramid (TBP). libretexts.orgresearchgate.net In this arrangement, three phenyl groups typically occupy the equatorial positions, with the fourth phenyl group and another ligand in the axial positions. researchgate.net

Examples of this include methoxytetraphenylantimony, (C₆H₅)₄SbOCH₃, where the methoxy (B1213986) group occupies an apical position in a TBP structure. researchgate.net Similarly, a series of this compound organosulfonates, such as Ph₄SbOSO₂C₁₀H₁₅O∙H₂O and Ph₄SbOSO₂C₁₀H₄(OH-1)(NO₂-2,4)∙PhH, exhibit distorted trigonal bipyramidal geometries. researchgate.net The distortion from ideal TBP geometry is common and arises from the steric and electronic demands of the various ligands. researchgate.netresearchgate.net

In some cases, the this compound moiety exists as a discrete cation with a nearly ideal tetrahedral geometry. This occurs when the counter-anion does not coordinate strongly to the antimony center. An example is found in [Ph₄Sb][Au(CN)₂I₂], where the [Ph₄Sb]⁺ cation has an undistorted tetrahedral coordination around the antimony atom. researchgate.net

Furthermore, structures with higher coordination numbers, such as a remote octahedral environment, have been observed. In one derivative, the antimony atom displays a primary tetrahedral coordination with four phenyl groups and then interacts with oxygen atoms from neighboring molecules, resulting in a distant octahedral arrangement. researchgate.net Distorted octahedral geometry can also arise from the influence of a lone pair of electrons or through the Jahn-Teller effect in related metal complexes. wikipedia.orgvedantu.com

X-ray crystallography provides precise measurements of the bond lengths and angles within this compound structures, which are crucial for understanding the nature of the chemical bonds. In trigonal bipyramidal structures, the axial bonds are typically longer than the equatorial bonds. For instance, in this compound bromide (Ph₄SbBr), the axial Sb-C bond distance is 2.151(9) Å, while the mean equatorial Sb-C distance is 2.102(9) Å. researchgate.net The axial Sb-Br bond in this molecule is notably long at 2.965(1) Å, indicating a more covalent character compared to purely ionic salts. researchgate.netasianpubs.org

In the tetrahedral [Ph₄Sb]⁺ cation of [Ph₄Sb][Au(CN)₂I₂], the Sb-C bond distances are more uniform, varying within the narrow range of 2.087(6) to 2.099(6) Å. researchgate.net The C-Sb-C bond angles in this cation range from 102.2(3)° to 119.8(2)°, deviating slightly from the ideal tetrahedral angle of 109.5°. researchgate.net

For this compound organosulfonate derivatives with a distorted trigonal bipyramidal geometry, the axial Sb-C and Sb-O bond lengths show significant variation depending on the sulfonate group. For example, in Ph₄SbOSO₂C₁₀H₁₅O∙H₂O, the axial Sb-C and Sb-O bond lengths are 2.130(3) Å and 2.565(2) Å, respectively. researchgate.net In contrast, for Ph₄SbOSO₂C₁₀H₄(OH-1)(NO₂-2,4)∙PhH, these distances are 2.133(2) Å and 2.643(3) Å. researchgate.net

| Compound | Geometry around Sb | Axial Bond Lengths (Å) | Equatorial Bond Lengths (Å) | C-Sb-C Angles (°) | Reference |

|---|---|---|---|---|---|

| Ph₄SbBr | Trigonal Bipyramidal | Sb-C: 2.151(9) Sb-Br: 2.965(1) | Sb-C: 2.102(9) (mean) | Not specified | researchgate.net |

| [Ph₄Sb][Au(CN)₂I₂] | Tetrahedral | Not applicable | Sb-C: 2.087(6) - 2.099(6) | 102.2(3) - 119.8(2) | researchgate.net |

| Ph₄SbOSO₂C₁₀H₁₅O∙H₂O | Distorted Trigonal Bipyramidal | Sb-C: 2.130(3) Sb-O: 2.565(2) | Not specified | Not specified | researchgate.net |

| Ph₄SbOSO₂C₁₀H₄(OH-1)(NO₂-2,4)∙PhH | Distorted Trigonal Bipyramidal | Sb-C: 2.133(2) Sb-O: 2.643(3) | Not specified | Not specified | researchgate.net |

While simple this compound cations are achiral, the introduction of different substituents can lead to chiral structures. Research into related organoantimony compounds, such as (2-Me₂NCH₂C₆H₄)PhSbCl, has demonstrated the synthesis and characterization of chiral antimony centers. researchgate.net Such chirality is a key feature in the development of asymmetric catalysis.

Beyond the molecular structure, X-ray diffraction reveals how this compound derivatives assemble in the solid state, often forming novel structural motifs through non-covalent interactions. In the crystal structures of hydrated this compound sulfonates, hydrogen bonding plays a critical role in crystal packing. researchgate.net For example, in Ph₄SbOSO₂C₁₀H₁₅O∙H₂O, the water molecules and sulfonate groups form a centrosymmetric eight-membered ring. researchgate.net An even larger centrosymmetric twelve-membered ring, also formed by water molecules and sulfonate anions, is observed in the structure of Ph₄SbOSO₂(C₁₀H₇-1)∙H₂O. researchgate.net These hydrogen-bonded networks contribute significantly to the stability and compactness of the crystal lattice.

Investigation of Bond Distances and Angles in this compound Structures

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Species

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound compounds in both the solid state and solution. By probing different nuclei (¹²¹Sb, ¹H, ¹³C), a comprehensive picture of the molecular and electronic structure can be obtained.

Antimony has two NMR-active quadrupolar nuclei, ¹²¹Sb and ¹²³Sb. Solid-state ¹²¹Sb Magic Angle Spinning (MAS) NMR spectroscopy is particularly sensitive to the local environment around the antimony atom. nih.govresearchgate.net The large quadrupole moment of the ¹²¹Sb nucleus makes its NMR parameters, such as the nuclear quadrupole coupling constant (Cq), highly indicative of the symmetry of the electric field gradient at the nucleus.

A study on this compound bromide (Ph₄SbBr) successfully measured its ¹²¹Sb NMR parameters. The observed trigonal bipyramidal symmetry at the antimony center is reflected in a large nuclear quadrupole coupling constant, Cq(¹²¹Sb), of 159 MHz. nih.gov This large value confirms a significant deviation from cubic (e.g., tetrahedral or octahedral) symmetry at the antimony nucleus, consistent with the TBP geometry determined by crystallography. nih.gov Such measurements are invaluable for probing the local ordering and electronic structure, providing data that is complementary to diffraction methods. uni-saarland.deacs.org

¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic ligands attached to the antimony center in this compound derivatives. researchgate.net These techniques confirm the identity of the phenyl groups and any other organic moieties, and can provide information about the compound's behavior and stability in solution. echemcom.comresearchgate.net

The ¹H NMR spectra typically show complex multiplets in the aromatic region (around 7-8 ppm) corresponding to the protons of the four phenyl rings. The ¹³C NMR spectra provide direct information about the carbon skeleton, with distinct signals for the different carbon atoms of the phenyl groups (ipso, ortho, meta, para). nih.govbhu.ac.in Shifts in the positions of these ¹H and ¹³C signals upon coordination to the antimony center can indicate the formation of a bond and provide insight into the electronic effects of the stibonium group. echemcom.comrsc.org For many this compound salts, these NMR techniques are essential for confirming the successful synthesis and purity of the compounds. asianpubs.org

| Compound | Spectroscopic Technique | Key Finding | Reference |

|---|---|---|---|

| This compound bromide (Ph₄SbBr) | ¹²¹Sb MAS NMR | Nuclear Quadrupole Coupling Constant Cq(¹²¹Sb) = 159 MHz, reflecting trigonal bipyramidal symmetry. | nih.gov |

| Various this compound Derivatives | ¹H and ¹³C NMR | Used for routine characterization of phenyl and other organic ligands, confirming structure and purity. | researchgate.netasianpubs.org |

Application of <sup>121</sup>Sb MAS NMR for Local Ordering and Electronic Structure

Mössbauer Spectroscopy for Antimony Valence States and Electronic Configuration

Mössbauer spectroscopy, a technique highly sensitive to the chemical environment of a nucleus, serves as a powerful tool for investigating the valence state and electronic configuration of antimony in various compounds. wikipedia.orgdemokritos.gr The key parameters derived from a ¹²¹Sb Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is particularly valuable as it is directly related to the s-electron density at the antimony nucleus, which in turn is influenced by the oxidation state and the nature of the chemical bonds. wikipedia.org

In the context of this compound compounds, which feature antimony in the +5 oxidation state (Sb(V)), Mössbauer spectroscopy provides critical insights. The Sb(V) state is characterized by a 5s⁰ electronic configuration. Studies on various organoantimony(V) compounds have shown that the isomer shifts for Sb(V) are typically found in a range that is significantly more negative than those for Sb(III) compounds. mcmaster.ca This is because the removal of the 5s electrons in Sb(V) leads to a lower s-electron density at the nucleus compared to the 5s² configuration of Sb(III).

Research on a range of inorganic antimony compounds has established that the isomer shift can effectively distinguish between Sb(III) and Sb(V) states. mcmaster.ca For instance, in compounds containing both oxidation states, such as Sb₂O₄, the Mössbauer spectrum clearly resolves separate signals for Sb(III) and Sb(V). mcmaster.ca

The quadrupole splitting parameter provides information about the symmetry of the electric field gradient at the antimony nucleus. wikipedia.org In an ideal tetrahedral or octahedral environment, the electric field gradient is zero, resulting in a single absorption line (no quadrupole splitting). However, distortions from this ideal symmetry, often caused by the arrangement of ligands, lead to a non-zero electric field gradient and a splitting of the Mössbauer signal into a doublet. wikipedia.org For this compound compounds, the geometry around the antimony center is typically tetrahedral or slightly distorted tetrahedral. A very small quadrupole splitting in such compounds would be indicative of a highly symmetric arrangement of the four phenyl groups around the central antimony atom. researchgate.net

The electronic configuration of antimony in its compounds can be further elucidated by analyzing the isomer shift data. For example, in a study of Eu₁₀Mn₆Sb₁₃, the Mössbauer spectral isomer shifts indicated an average electronic configuration for antimony of 5s¹.⁷5p⁴.⁰, corresponding to an average valence state of -0.7. acs.orgnih.gov While this specific compound is not a this compound derivative, the principle demonstrates how Mössbauer spectroscopy can quantify the s-electron population and, by extension, the effective electronic configuration of antimony within a given chemical environment.

Table 1: Representative ¹²¹Sb Mössbauer Spectroscopic Data for Antimony Compounds

| Compound/Species | Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| Sb(V) compounds | +5 | More negative values | Dependent on symmetry |

| Sb(III) compounds | +3 | More positive values | Dependent on symmetry |

| Eu₁₀Mn₆Sb₁₃ | -0.7 (average) | - | - |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for characterizing the chemical bonds within this compound compounds. americanpharmaceuticalreview.comyoutube.comphotonics.com These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" that reveals information about molecular structure, functional groups, and the nature of chemical bonds. youtube.comrenishaw.com

Infrared (IR) Spectroscopy:

Infrared spectroscopy measures the absorption of infrared radiation by a molecule at frequencies corresponding to its vibrational modes. photonics.com For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. photonics.com In this compound compounds, the IR spectra are dominated by the vibrations of the phenyl rings and the antimony-carbon (Sb-C) bonds.

The phenyl group vibrations give rise to a series of characteristic bands. These include:

C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C-C stretching (in-ring): A set of bands usually found between 1600 cm⁻¹ and 1400 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations produce a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹).

A key vibration for characterizing this compound compounds is the Sb-C stretching mode. In compounds of the type Ph₃SbY₂, the C(Ph)-Sb asymmetric stretching frequency is found in the range of 471 to 445 cm⁻¹. researchgate.net The position of this band can be sensitive to the nature of the other ligands attached to the antimony atom.

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light. renishaw.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. photonics.com Raman and IR spectroscopy are often complementary, as some vibrations may be strong in one and weak or absent in the other. photonics.com

For this compound compounds, Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the molecule. The Raman spectra will also show the characteristic vibrations of the phenyl rings. The symmetric Sb-C stretching vibration is a prominent feature in the Raman spectrum and provides direct information about the strength of the antimony-carbon bond. Heavier atoms and weaker bonds result in lower Raman shifts. renishaw.com

The combination of IR and Raman spectroscopy allows for a comprehensive characterization of the bonding in this compound compounds. For instance, in the synthesis of [Ph₄Sb][Au(CN)₂I₂], IR spectroscopy was used alongside other techniques to characterize the product. researchgate.net Similarly, the vibrational spectra of this compound(V) carboxylates have been studied to understand their structure and bonding. globalauthorid.com

Table 2: Characteristic Vibrational Frequencies for this compound Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Phenyl C-H Stretching | 3100-3000 | IR, Raman |

| Phenyl C-C In-Ring Stretching | 1600-1400 | IR, Raman |

| Phenyl C-H Bending | < 1300 | IR, Raman |

| Antimony-Carbon (Sb-C) Asymmetric Stretching | 471-445 | IR |

| Antimony-Carbon (Sb-C) Symmetric Stretching | Varies | Raman |

Note: The exact positions of the bands can vary depending on the specific compound and its physical state.

Computational and Theoretical Studies of Tetraphenylstibonium Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.org It allows for the prediction of molecular properties based on the electron density, providing insights into chemical bonding and reactivity. scispace.comabinit.org DFT calculations have been instrumental in understanding the electronic properties and bonding in tetraphenylstibonium ([SbPh₄]⁺) and related organoantimony compounds.

The nature of the chemical bonds can be further elucidated by examining the molecular orbitals (MOs) and their energy levels. In [SbPh₄]⁺, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions and determine the electronic properties. DFT calculations show that the LUMO is often localized on the antimony atom, which is consistent with the Lewis acidic character of such species. wikipedia.org The electronic properties, such as the band gap and charge distribution, can be tailored by modifying the substituents on the phenyl rings. arxiv.org For example, introducing electron-withdrawing groups can influence the electronic structure and enhance the Lewis acidity of the antimony center. acs.org

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Electronic Structure | Arrangement of electrons in atomic or molecular orbitals. aps.org | Determines the chemical behavior and properties of the cation. |

| Bonding Analysis | Investigation of the nature of chemical bonds within a molecule. | Reveals the covalent character of Sb-C bonds and the overall stability. |

| Molecular Orbitals (HOMO/LUMO) | Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Frontier orbitals that dictate reactivity and electronic transitions. |

| Charge Distribution | Distribution of electrical charge over the atoms in a molecule. | Highlights the electrophilic nature of the antimony center. |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical calculations are essential for modeling reaction pathways and understanding the mechanisms of chemical transformations. chemrxiv.orgnih.gov These computational methods allow for the exploration of potential energy surfaces (PES), identifying stable intermediates and the transition states that connect them. researchgate.net For reactions involving this compound and its derivatives, quantum chemical modeling provides valuable insights into their reactivity.

The study of reaction mechanisms through computational chemistry often involves locating transition state structures, which are first-order saddle points on the PES. nih.gov The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. whiterose.ac.uk For instance, in reactions where this compound acts as a catalyst, such as in certain organic transformations, modeling can elucidate the catalytic cycle, including substrate binding, transformation, and product release. osti.gov

Computational approaches like the Artificial Force Induced Reaction (AFIR) method can systematically explore reaction pathways. nih.gov These methods have been used to predict feasible reaction pathways for a variety of organic reactions. chemrxiv.org In the context of this compound, such modeling can be used to understand its role in promoting reactions, for example, by stabilizing a transition state or activating a substrate. The detailed energy profiles obtained from these calculations help in rationalizing experimental observations and in designing more efficient catalytic systems. nih.gov

| Computational Aspect | Description | Application to this compound Reactions |

|---|---|---|

| Potential Energy Surface (PES) | A map of the energy of a system as a function of its geometry. researchgate.net | Used to identify reactants, products, intermediates, and transition states. |

| Transition State (TS) | The highest energy point along the reaction coordinate. nih.gov | Determines the activation energy and rate of the reaction. |

| Reaction Pathway | The route a reaction takes from reactants to products. arxiv.org | Elucidates the step-by-step mechanism of the transformation. |

| Catalytic Cycle | A sequence of reactions involving a catalyst that is regenerated. | Models the role of this compound in catalytic processes. |

Prediction of Spectroscopic Parameters (e.g., NMR, Mössbauer)

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which is vital for the characterization of molecules. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) and Mössbauer spectroscopy provide valuable information about the structure and bonding in compounds like this compound. dicp.ac.cn

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular structure. faccts.de The chemical shift is a key NMR parameter that is sensitive to the electronic environment of a nucleus. Quantum chemical methods, particularly DFT, are widely used to predict NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. db-thueringen.de For this compound, predicting the ¹H and ¹³C NMR spectra helps in confirming the structure and purity of the compound. While there are no direct search results detailing specific predicted NMR values for this compound, the general methodology is well-established. bas.bg

Mössbauer Spectroscopy

¹²¹Sb Mössbauer spectroscopy is a technique specifically sensitive to the chemical environment of antimony. It provides information about the oxidation state, coordination geometry, and bonding of the antimony atom. researchgate.net The isomer shift (δ) and the quadrupole splitting (ΔE_Q) are the primary parameters obtained from a Mössbauer spectrum. rsc.org DFT calculations can be employed to predict these parameters, aiding in the interpretation of experimental spectra. semanticscholar.org For this compound bromide, experimental studies have shown that the pseudo-tetrahedral symmetry at the antimony is reflected in the ¹²¹Sb NMR parameters, and similar correlations are expected for Mössbauer data. researchgate.net

| Spectroscopic Technique | Key Parameters | Relevance for this compound |

|---|---|---|

| NMR Spectroscopy | Chemical Shift (δ), Coupling Constants (J) | Provides information on the connectivity and electronic environment of atoms. |

| Mössbauer Spectroscopy | Isomer Shift (δ), Quadrupole Splitting (ΔE_Q) | Probes the antimony nucleus, revealing details about its oxidation state and coordination. rsc.org |

Analysis of Relativistic Effects in this compound and Related Antimony Compounds

For heavy elements like antimony, relativistic effects become significant and can influence their chemical and physical properties. wikipedia.orgresearchgate.net These effects arise from the high velocities of inner-shell electrons, which approach the speed of light. scispace.com Relativistic quantum chemistry is necessary to accurately model the properties of compounds containing heavy elements. wikipedia.org

Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling. nih.gov Scalar effects lead to the contraction of s and p orbitals and the expansion of d and f orbitals. researchgate.net Spin-orbit coupling arises from the interaction between the electron's spin and its orbital motion and can lead to the splitting of energy levels. osti.gov

In the context of antimony compounds, relativistic effects can influence bond lengths, bond angles, and electronic properties. nih.gov For instance, the inert pair effect, which describes the tendency of the s-electrons in heavy p-block elements to remain uninvolved in bonding, is a manifestation of relativistic effects. wikipedia.org While this compound features antimony in the +5 oxidation state, understanding relativistic effects is crucial for comparing its properties with related Sb(III) compounds. acs.org The color of some heavy element compounds, like pentaphenylbismuth, has been attributed to relativistic effects that lower the energy of the LUMO. researchgate.net While this compound itself is colorless, the underlying principles of how relativity affects the electronic structure are still relevant. Computational studies on antimony compounds often need to incorporate relativistic effects to achieve accurate results, especially for properties sensitive to the core electrons. mdpi.comuit.no

| Relativistic Effect | Description | Impact on Antimony Compounds |

|---|---|---|

| Scalar Relativistic Effects | Contraction of s and p orbitals, expansion of d and f orbitals. researchgate.net | Affects bond lengths and energies. |

| Spin-Orbit Coupling | Interaction between electron spin and orbital angular momentum. osti.gov | Splits energy levels and can influence reactivity and spectroscopic properties. |

| Inert Pair Effect | Relativistic stabilization of s-electrons, making them less available for bonding. wikipedia.org | Explains the stability of lower oxidation states in heavier p-block elements. |

Elucidation of Lewis Acidity through Computational Methods

Lewis acidity is a fundamental concept in chemistry, describing the ability of a chemical species to accept an electron pair. d-nb.info Computational methods have become indispensable for quantifying and understanding the Lewis acidity of various compounds, including organoantimony species. researchgate.netnih.gov

The Lewis acidity of antimony compounds can be tuned by the substituents attached to the antimony center. nih.gov For instance, electron-withdrawing groups enhance Lewis acidity. acs.org Computational studies on triarylchlorostibonium cations, [Ar₃SbCl]⁺, have shown that increasing the fluorination of the aryl groups generally increases the Lewis acidity. acs.org The this compound cation, [SbPh₄]⁺, can also exhibit Lewis acidic behavior, although it is generally considered a weakly coordinating cation.

Computational approaches to quantify Lewis acidity include the calculation of fluoride (B91410) ion affinity (FIA), which is the energy released upon the binding of a fluoride ion. wikipedia.org A higher FIA value indicates stronger Lewis acidity. Another approach is the analysis of the LUMO energy; a lower LUMO energy generally corresponds to greater Lewis acidity. wikipedia.org Natural Bond Orbital (NBO) analysis can also be used to study the donor-acceptor interactions in Lewis adducts. wikipedia.org Furthermore, the visualization of the electrostatic potential (ESP) map can reveal regions of positive potential (σ-holes) on the antimony atom, which are indicative of its Lewis acidic character. acs.org For cationic species, solvation effects can significantly influence the effective Lewis acidity, and computational models can account for this. d-nb.info

| Computational Method | Description | Application to Antimony Lewis Acids |

|---|---|---|

| Fluoride Ion Affinity (FIA) | The energy change upon binding of a fluoride ion. wikipedia.org | Provides a quantitative measure of Lewis acidity. |

| LUMO Energy Analysis | Calculation of the energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy often correlates with higher Lewis acidity. wikipedia.org |

| Electrostatic Potential (ESP) Map | A visualization of the electrostatic potential on the molecular surface. | Identifies electropositive regions (σ-holes) that can interact with Lewis bases. acs.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes the donor-acceptor interactions in a Lewis adduct. wikipedia.org | Provides insight into the nature of the coordinate bond. |

Applications of Tetraphenylstibonium in Synthetic Transformations and Advanced Materials Precursors

Catalytic Applications of Tetraphenylstibonium Compounds

This compound salts have demonstrated significant utility as catalysts in several organic reactions. Their ability to act as Lewis acids and to promote specific reaction pathways has made them valuable reagents for synthetic chemists.

Organocatalysis and Lewis Acid Catalysis

This compound compounds, such as this compound triflate, can function as effective Lewis acid catalysts. researchgate.netwikipedia.org This catalytic activity is attributed to the antimony center's ability to accept electron pairs, thereby activating substrates for nucleophilic attack. wikipedia.org For instance, this compound triflate promotes the nucleophilic addition of amines to oxiranes under mild conditions, leading to the regio- and chemoselective formation of β-amino alcohols. researchgate.net The Lewis acidic nature of these organoantimony compounds has been a subject of increasing interest, with studies exploring their tunable acidity and applications in various bond-forming reactions. researchgate.netacs.orgnih.gov

Cycloaddition Reactions (e.g., Oxiranes with Heterocumulenes)

A notable application of this compound iodide is its role as a catalyst in the cycloaddition reactions of oxiranes with heterocumulenes, such as isocyanates and carbodiimides. researchgate.netresearchgate.netoup.comoup.com These reactions are remarkable for their unusual regioselectivity, proceeding via a selective cleavage of the oxirane ring at the more substituted carbon atom (α-cleavage). oup.com This leads to the formation of 3,4-disubstituted oxazolidinones and oxazolidin-2-imines, products that are not readily accessible with conventional catalysts. researchgate.netoup.com

Mechanistic studies suggest that the reaction proceeds through the formation of two isomeric antimony alkoxide intermediates. oup.comoup.com The difference in the reaction rates of these intermediates with the heterocumulene is the key factor controlling the observed selectivity. oup.com The combination of this compound iodide with an organotin halide can further enhance the catalytic activity, enabling the cycloaddition of less reactive, 2,3-disubstituted oxiranes. researchgate.net

The catalytic system can be extended to the reaction of oxetanes with heterocumulenes, affording six-membered heterocyclic compounds. researchgate.net For example, the reaction of oxetane (B1205548) with carbon dioxide in the presence of this compound iodide yields trimethylene carbonate. researchgate.netumons.ac.be

Table 1: Cycloaddition of Oxiranes with Heterocumulenes Catalyzed by this compound Iodide oup.com

| Oxirane | Heterocumulene | Product | Yield (%) |

| Propylene oxide | Phenyl isocyanate | 3-Phenyl-4-methyloxazolidin-2-one | 85 |

| Styrene oxide | Phenyl isocyanate | 3,4-Diphenyloxazolidin-2-one | 92 |

| Propylene oxide | Dicyclohexylcarbodiimide | 3-Cyclohexyl-2-(cyclohexylimino)-4-methyloxazolidine | 98 |

| Styrene oxide | Dicyclohexylcarbodiimide | 3-Cyclohexyl-2-(cyclohexylimino)-4-phenyloxazolidine | 95 |

Reagents in Organic Synthesis (e.g., Silyl (B83357) Enol Ether Formation)

This compound bromide has been utilized as a key component in a reagent system for the selective synthesis of silyl enol ethers from cyclic ketones. oup.com In combination with azilidine and trimethylsilyl (B98337) bromide, catalytic amounts of this compound bromide facilitate the efficient silylation of cyclic ketones, even in the presence of acyclic ketones. oup.com This method offers a notable level of chemoselectivity that is not typically observed with conventional methods for silyl enol ether formation. oup.comwikipedia.orgyoutube.comreddit.com The reaction proceeds under mild conditions, and the resulting silyl enol ethers are important intermediates in various carbon-carbon bond-forming reactions. wikipedia.org

Table 2: Selective Silylation of Ketones using Azilidine/Me₃SiBr/Ph₄SbBr System oup.com

| Ketone | Time (h) | Yield of Silyl Enol Ether (%) |

| Cyclohexanone | 0.5 | 95 |

| Cyclopentanone | 1 | 91 |

| Acetophenone | 24 | 15 |

| Di-n-propyl ketone | 24 | 12 |

Role as Precursors for Antimony-Containing Materials

Beyond their catalytic applications, this compound compounds and other organoantimony species serve as valuable precursors for the synthesis of a range of antimony-containing materials. These materials can exhibit interesting properties with potential applications in various fields.

Precursors for Polymeric and Inorganic Materials (e.g., organosilicon polymers)

Organoantimony compounds can be used in the preparation of antimony-containing materials, including mixed metal oxides. mdpi.comminingpedia.cnuctm.edu While not directly this compound, related antimony compounds like antimony oxalate (B1200264) hydroxide (B78521) have been investigated as precursors that decompose at relatively low temperatures to form antimony oxides. mdpi.com This highlights the general utility of organoantimony compounds in materials synthesis.

In the realm of polymeric materials, organosilicon polymers are a significant class of materials synthesized from molecular precursors. mdpi.comosti.govsbfchem.comwikipedia.org These preceramic polymers, such as polysiloxanes and polycarbosilanes, can be pyrolyzed to yield ceramic materials like silicon carbide (SiC) and silicon carbonitride. mdpi.comosti.govsigmaaldrich.com While the direct use of this compound as a precursor for organosilicon polymers is not extensively documented in the provided results, the broader context of using organometallic compounds as precursors for advanced materials is well-established.

Electrochemical Applications (e.g., in energy storage, not device properties)

Antimony-containing materials are finding applications in the field of energy storage. researchgate.netrcptm.comresearchgate.netrsc.orgrsc.org Antimony and its compounds are utilized in lead-acid batteries and are being explored as electrode materials in next-generation rechargeable batteries. miningpedia.cn The diverse chemistry of elements like antimony allows for the design of materials with specific electrochemical properties. researchgate.net While the direct application of this compound in energy storage devices is not the primary focus, its role as a precursor to antimony-containing materials is relevant to this field. The development of new precursor chemistries is crucial for advancing energy storage technologies. rcptm.com

Future Directions and Emerging Trends in Tetraphenylstibonium Research

Development of Chiral Tetraphenylstibonium Catalysts

Asymmetric catalysis, which enables the synthesis of stereogenically enriched products from prochiral substrates, remains a paramount goal in modern organic chemistry. mdpi.com The development of new chiral catalysts is crucial for accessing novel chemical space and improving the efficiency of synthesizing complex molecules. nih.gov While the use of chiral ligands with transition metals is well-established, the exploration of main-group elements like antimony in asymmetric catalysis is a burgeoning field. rsc.orgsolvias.com

The future in this area points toward the rational design of C₂-symmetric and other chiral this compound derivatives to serve as catalysts. The core concept involves attaching chiral backbones to the antimony center, thereby creating a well-defined chiral environment around the catalytically active site. The development of such catalysts could unlock new asymmetric transformations. Tremendous potential lies in using chiral anions in concert with the this compound cation, an area that has advanced significantly in recent years. nih.gov

Research efforts are expected to focus on synthesizing novel chiral N,N'-dioxide and amidoporphyrin ligands that can coordinate to an antimony center, though not necessarily in a this compound system, to induce enantioselectivity. rsc.orgnih.gov The goal is to develop systems where the this compound moiety acts as a chiral scaffold, influencing the stereochemical outcome of reactions such as asymmetric hydrogenations, cyclopropanations, or epoxide openings. nih.govcore.ac.uk Success in this domain would represent a significant expansion of the asymmetric catalysis toolbox, offering alternatives to traditional transition-metal-based systems. mdpi.com

Table 1: Potential Chiral Ligand Classes for this compound Catalysts (This table is a conceptual representation of ligand families being explored in asymmetric catalysis that could be adapted for use with an antimony center.)

| Ligand Class | Key Features | Potential Application with [SbPh₄]⁺ Core |

| D₂-Symmetric Porphyrins | Rigid structure with a defined chiral cavity. nih.gov | Creates a sterically hindered and chiral environment for substrate binding. |

| N,N'-Dioxides | Flexible C₂-symmetric backbone, easily synthesized from amino acids. rsc.org | Can act as neutral tetradentate ligands to form non-planar chiral complexes. |

| Chiral Anions | Induces asymmetry through ion-pairing with the cationic catalyst. nih.gov | The [SbPh₄]⁺ cation would serve as the counterion to a catalytically active chiral anion. |

Exploration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials. epfl.ch This approach is celebrated for its atom economy, step economy, and ability to rapidly generate molecular complexity. mdpi.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are cornerstone methodologies in this field, providing access to diverse scaffolds like α-hydroxy carboxamides and peptide-like structures. organic-chemistry.orgorganic-chemistry.orgrsc.orgbaranlab.org

While this compound salts have been documented as effective catalysts for various organic transformations, including the ring-opening of epoxides, their application in MCRs is a relatively unexplored frontier. core.ac.uk Future research is poised to investigate the potential of this compound salts, such as this compound iodide or hydroxide (B78521), as catalysts to promote known MCRs or to enable entirely new ones. core.ac.uk The Lewis acidic nature of the antimony center could be harnessed to activate carbonyls or imines, which are key intermediates in reactions like the Passerini, Ugi, or Biginelli reactions. nih.govbaranlab.org

A key research direction involves the rational design of substrates that can be uniquely activated by a this compound catalyst. epfl.ch This could involve, for instance, developing a novel three-component reaction where the stibonium salt facilitates a cascade of bond-forming events that would not proceed under other catalytic conditions. e-bookshelf.de The successful application of this compound catalysts in MCRs would offer a new tool for diversity-oriented synthesis, with significant implications for drug discovery and materials science. nih.gov

Advanced Computational Approaches for Predicting Novel this compound Chemistry

Computational chemistry has become an indispensable tool for modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and reactivity that are often difficult to obtain through experiments alone. hun-ren.humdpi.com For organoantimony compounds, methods like Density Functional Theory (DFT) are crucial for understanding electronic properties, noncovalent interactions, and predicting catalytic activity. researchgate.netnih.govarizona.edu

Future research will increasingly rely on advanced computational models to predict and guide the synthesis of new this compound derivatives with tailored properties. DFT calculations can elucidate the electrostatic potential on the antimony atom, offering a quantitative measure of its Lewis acidity and its potential to act as a noncovalent organocatalyst. nih.gov Such studies have already suggested that stibonium(V) salts have high potential as effective noncovalent organocatalysts, superior to their phosphonium(V) and arsenonium(V) counterparts. nih.gov

Computational approaches will be pivotal in:

Designing Novel Catalysts: Modeling the transition states of potential catalytic cycles to predict enantioselectivity for chiral this compound catalysts. hun-ren.hu

Predicting Reactivity: Simulating the interaction between this compound and various substrates to identify new potential reactions and optimize conditions. acs.org

Screening for Smart Materials: Calculating the electronic and photophysical properties of proposed this compound-based molecules to identify promising candidates for stimuli-responsive materials. mdpi.comresearchgate.net

By employing these powerful predictive techniques, researchers can explore complex molecular systems, rationalize experimental observations, and accelerate the discovery of innovative materials and catalysts based on the this compound scaffold. mdpi.com

Table 2: Applications of Computational Methods in this compound Research

| Computational Method | Application Area | Predicted Property/Outcome |

| Density Functional Theory (DFT) | Catalysis, Reactivity | Electronic structure, reaction mechanisms, transition state energies, Lewis acidity. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Smart Materials | UV-vis absorption spectra, excited state properties, photophysical behavior. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Noncovalent Interactions | Characterization of hydrogen bonds and other weak interactions stabilizing molecular structures. mdpi.comresearchgate.net |

| Hirshfeld Surface Analysis | Crystal Engineering | Investigation and visualization of intermolecular interactions in the solid state. mdpi.com |

Design of this compound-Based Smart Materials Precursors

Smart materials, or stimuli-responsive materials, are a class of advanced substances that can change their properties in response to external stimuli such as light, temperature, pH, or electric fields. mdpi.comfrontiersin.orgrsc.orgresearchgate.net These materials are at the forefront of innovation in fields ranging from sensors and actuators to drug delivery and data storage. mdpi.comkeaipublishing.com The unique electronic properties of hypervalent main-group elements make them attractive components for creating novel smart materials. researchgate.net

The this compound cation is an emerging building block for the design of precursors to smart materials. Research has shown that hypervalent antimony compounds can be integrated into π-conjugated systems, and changes in the oxidation state of the antimony atom can modulate the electronic and optical properties of the entire molecule. researchgate.net This provides a logical design strategy for advanced stimuli-responsive materials where, for example, a redox reaction involving the antimony center could trigger a dramatic color change. researchgate.net

Future work in this area will focus on synthesizing this compound derivatives functionalized with photochromic (e.g., azobenzene), thermochromic, or electroactive groups. mdpi.comrsc.org The goal is to create multifunctional materials where the this compound core plays an active role in the response mechanism. For instance, researchers are exploring precursors for hydrogels or shape memory polymers where the stibonium cation can influence the material's hygrothermal performance or its ability to self-heal. mdpi.com The development of such materials could lead to new technologies in soft robotics, sustainable building management, and biomedical devices. mdpi.commdpi.comhci.plus

Synergistic Approaches: Combining Synthesis, Spectroscopy, and Computation for Deeper Understanding

To unlock the full potential of this compound chemistry, a holistic and integrated research approach is essential. mdpi.com The complexity of organoantimony systems necessitates a synergistic combination of synthetic chemistry, advanced spectroscopic characterization, and high-level computational modeling. oup.commdpi.com This integrated strategy allows for a continuous feedback loop where computational predictions guide synthetic efforts, and spectroscopic data validates both theoretical models and synthetic outcomes. nih.gov

Synthesis: The foundation of this approach is the ability to create novel this compound derivatives, including salts with complex anions or functionalized phenyl rings. researchgate.netresearchgate.net

Spectroscopy: Techniques like NMR, X-ray crystallography, and Antimony-121 Mössbauer spectroscopy provide critical information about molecular structure, coordination environments, and chemical bonding in both solution and the solid state. researchgate.netrsc.org

Computation: As detailed previously, theoretical calculations provide mechanistic insights and predictive power, helping to rationalize observed properties and guide the design of new molecules. mdpi.comnih.govarizona.edu

A powerful example of this synergy is in the study of catalytic mechanisms. A proposed mechanism can be modeled computationally to identify key intermediates and transition states. mdpi.com Synthesis can then target these proposed intermediates, and spectroscopic techniques can be used to search for their existence under reaction conditions. This combined approach has been successfully used to understand synergistic effects in bimetallic catalysts and can be directly applied to unravel the intricacies of this compound-mediated processes. mdpi.com By integrating these multifaceted studies, researchers can gain a comprehensive overview that accelerates scientific knowledge and technological progress in the field of organoantimony chemistry. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。